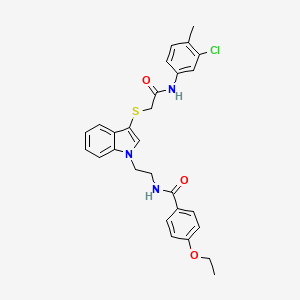

N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide

Description

N-(2-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide is a benzamide derivative characterized by a complex heterocyclic framework. Its structure integrates an indole core substituted with a thioether-linked 2-oxoethylamine group, further functionalized with a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name |

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O3S/c1-3-35-22-12-9-20(10-13-22)28(34)30-14-15-32-17-26(23-6-4-5-7-25(23)32)36-18-27(33)31-21-11-8-19(2)24(29)16-21/h4-13,16-17H,3,14-15,18H2,1-2H3,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMASEAHOYWCWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Research indicates that N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide exhibits potent anticancer activity against various cancer cell lines. For instance:

- IC50 Values : Studies have reported IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells such as A549 (lung cancer) and MCF7 (breast cancer) cells.

The mechanism of action appears to involve:

- Inhibition of Bcl-2 : The compound shows potential in downregulating anti-apoptotic proteins like Bcl-2, which is crucial for promoting apoptosis in cancer cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptotic markers in treated cells, suggesting a direct role in apoptosis induction.

Structure-Activity Relationship (SAR)

The SAR studies highlight several key features that enhance the biological activity of this compound:

- Chloro and Methyl Substituents : The presence of chloro and methyl groups on the phenyl ring significantly increases potency.

- Indole Moiety : The indole structure contributes to hydrophobic interactions with target proteins, enhancing binding affinity.

Study 1: Cytotoxicity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide on various cancer cell lines, demonstrating its effectiveness in inducing cell death through apoptosis pathways.

Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with key proteins involved in cancer progression, such as Bcl-2 and topoisomerase II. These studies suggest that the compound binds effectively, providing insights into its potential therapeutic applications.

Scientific Research Applications

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of an indole moiety and a thioether linkage suggests potential interactions with biological targets, particularly in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide. For instance, research conducted by the National Cancer Institute (NCI) has demonstrated that the compound exhibits significant cytotoxic effects against various human tumor cell lines. The mechanism of action appears to involve the inhibition of specific pathways critical for tumor growth and proliferation.

Case Study: NCI Evaluation

A study evaluated the compound's efficacy using a panel of cancer cell lines, revealing a mean growth inhibition (GI50) value indicative of its potential as an anticancer agent. The compound was tested under standardized conditions, and results showed promising activity in inhibiting cell proliferation in breast and lung cancer models.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide with various protein targets involved in cancer progression. These studies suggest that the compound may effectively interact with proteins associated with tumor growth, such as kinases and transcription factors.

Table: Docking Results with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| EGFR | -9.5 | Strong interaction observed |

| VEGFR | -8.7 | Moderate binding affinity |

| Bcl-2 | -7.9 | Potential for apoptosis induction |

Anti-inflammatory Properties

In addition to its anticancer activity, preliminary studies suggest that N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation contributes to disease pathology, such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: In Vitro Anti-inflammatory Assessment

In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections, especially those resistant to conventional antibiotics.

Table: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Calculated based on molecular formula.

Substituent Impact on Bioactivity

- Chlorophenyl and Methyl Groups: The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity and target binding compared to simpler chlorophenyl derivatives (e.g., ). Chlorine atoms are known to improve metabolic stability and membrane penetration .

- Ethoxy vs. Methoxy Benzamide : The 4-ethoxy group in the target compound likely extends half-life compared to methoxy analogs (e.g., ), as ethoxy substituents reduce oxidative metabolism .

- Thioether Linkage : The thioether bridge in the target compound and derivatives facilitates conformational flexibility, critical for binding to enzymes with deep catalytic pockets (e.g., kinases or proteases) .

Research Findings and Implications

While direct data for the target compound are absent, structurally related compounds highlight key trends:

- Anticancer Potential: Indole-thioether derivatives (e.g., ) show cytotoxicity via tubulin polymerization inhibition or topoisomerase II antagonism . The target compound’s indole core and chloro-methylphenyl group may confer similar mechanisms.

- Antiviral Activity : Triazole-thioether analogs () inhibit viral proteases, suggesting the target compound’s thioether linkage could be leveraged for protease or polymerase targeting .

- SAR Insights: The 4-ethoxybenzamide terminus in the target compound may improve selectivity over nitro- or cyano-substituted analogs (), which exhibit broader but less specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.